molecular formula C10H17N3S B2708158 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine CAS No. 118314-04-8

5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine

Cat. No. B2708158
Key on ui cas rn: 118314-04-8
M. Wt: 211.33
InChI Key: XXAAUXINWNGENV-UHFFFAOYSA-N
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Patent
US04898943

Procedure details

3-Cyclohexylpropionitrile (181 g) and 120 g of thiosemicarbazide were dissolved in 40 ml of trifluoroacetic acid, followed by stirring at a bath temperature of 70° to 80° C. for 4 hours. The reaction mixture was poured into ice-water, and 500 ml of concentrated aqueous ammonia was added thereto, followed by stirring at room temperature for 1.5 hours. The resulting precipitate was collected by filtration and washed with successive, small amounts of ethanol and diethyl ether to obtain 197 g of the titled compound.
Quantity
181 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][CH2:8][C:9]#[N:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.N[NH:12][C:13]([NH2:15])=[S:14].N>FC(F)(F)C(O)=O>[CH:1]1([CH2:7][CH2:8][C:9]2[S:14][C:13]([NH2:15])=[N:12][N:10]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
181 g
Type
reactant
Smiles
C1(CCCCC1)CCC#N
Name
Quantity
120 g
Type
reactant
Smiles
NNC(=S)N
Name
Quantity
40 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mL
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
by stirring at a bath temperature of 70° to 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with successive, small amounts of ethanol and diethyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(CCCCC1)CCC1=NN=C(S1)N
Measurements
Type Value Analysis
AMOUNT: MASS 197 g
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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